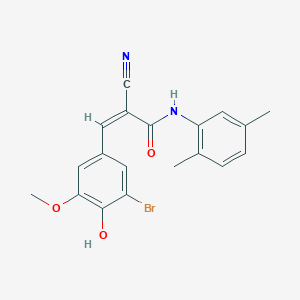
1-(3-nitrobenzyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrobenzyl)-3-piperidinol (NBP) is a chemical compound that has been extensively studied for its potential applications in scientific research. NBP is a piperidine derivative that is commonly used as a photolabile protecting group in organic synthesis. Its unique properties make it a valuable tool in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrobenzyl)-3-piperidinol is related to its ability to undergo photochemical reactions. When exposed to light of a specific wavelength, the nitrobenzyl group undergoes a photodeprotection reaction, releasing the protected functional group. This process is reversible, allowing for the controlled release of the functional group.
Biochemical and Physiological Effects
1-(3-nitrobenzyl)-3-piperidinol has been shown to have a number of biochemical and physiological effects. For example, it has been used to study the mechanism of action of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been used to investigate the role of nitric oxide in cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-nitrobenzyl)-3-piperidinol in lab experiments is its ability to provide controlled release of functional groups. This allows for precise control over the timing and location of reactions. However, the use of 1-(3-nitrobenzyl)-3-piperidinol can also be limited by its sensitivity to light and potential toxicity.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(3-nitrobenzyl)-3-piperidinol. One area of interest is the development of new photolabile protecting groups with improved properties. Another area of research is the use of 1-(3-nitrobenzyl)-3-piperidinol in the study of cellular signaling pathways and drug discovery. Overall, the unique properties of 1-(3-nitrobenzyl)-3-piperidinol make it a valuable tool in a wide range of scientific research applications.
Métodos De Síntesis
1-(3-nitrobenzyl)-3-piperidinol can be synthesized using a variety of methods. One common approach involves the reaction of 3-nitrobenzyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(3-nitrobenzyl)-3-piperidinol has a wide range of potential applications in scientific research. One of its main uses is as a photolabile protecting group in organic synthesis. This allows for the controlled release of functional groups, which can be useful in the study of enzymatic reactions and protein-protein interactions.
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12-5-2-6-13(9-12)8-10-3-1-4-11(7-10)14(16)17/h1,3-4,7,12,15H,2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMWNLGTJXJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260879 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)

![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)



![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)